4-Bromo-1-phenyl-1H-1,2,3-triazole

Catalog No.
S14086202
CAS No.
116933-01-8
M.F
C8H6BrN3
M. Wt
224.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-1-phenyl-1H-1,2,3-triazole

CAS Number

116933-01-8

Product Name

4-Bromo-1-phenyl-1H-1,2,3-triazole

IUPAC Name

4-bromo-1-phenyltriazole

Molecular Formula

C8H6BrN3

Molecular Weight

224.06 g/mol

InChI

InChI=1S/C8H6BrN3/c9-8-6-12(11-10-8)7-4-2-1-3-5-7/h1-6H

InChI Key

IGYBJQSJWJEAFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=N2)Br

4-Bromo-1-phenyl-1H-1,2,3-triazole is a member of the 1,2,3-triazole family, which consists of a five-membered ring containing three nitrogen atoms and two carbon atoms. This compound is characterized by a bromine atom attached to the fourth position of the triazole ring and a phenyl group at the first position. The molecular formula for this compound is C8H6BrN3, and it has a molecular weight of 224.06 g/mol .

The unique structure of 4-bromo-1-phenyl-1H-1,2,3-triazole contributes to its diverse chemical properties and biological activities. The presence of the bromine atom enhances its reactivity and potential for forming coordination complexes, while the phenyl group can influence its solubility and interaction with biological targets.

Typical of triazole compounds. These include:

  • N-Alkylation: This reaction allows for the introduction of alkyl groups to the nitrogen atoms in the triazole ring, leading to derivatives with altered properties.
  • Cycloaddition Reactions: The compound can undergo cycloaddition reactions with alkynes or azides to form more complex structures .
  • Metal-Catalyzed Reactions: Triazoles are known to participate in metal-catalyzed reactions such as Suzuki coupling and Sonogashira coupling, which can be utilized for synthesizing more complex organic molecules .

Research indicates that 4-bromo-1-phenyl-1H-1,2,3-triazole exhibits significant biological activities:

  • Antimicrobial Properties: Compounds related to 4-bromo-1-phenyl-1H-1,2,3-triazole have been shown to possess broad-spectrum antimicrobial activity against various bacterial and fungal strains.
  • Anti-Tuberculosis Activity: Some derivatives have demonstrated inhibitory effects against Mycobacterium tuberculosis, suggesting potential as therapeutic agents for tuberculosis treatment.
  • Fluorescence Probing: Derivatives of this compound have been utilized in fluorescence probing applications for detecting biomolecules in living cells.

The synthesis of 4-bromo-1-phenyl-1H-1,2,3-triazole can be achieved through several methods:

  • Heating 3-Phenyl-5-bromo-1,2,3-triazole-1-Oxide: This method involves heating the oxide derivative in the presence of phosphorus trichloride (PCl₃), yielding a high yield (approximately 97%) of the desired compound .
  • Click Chemistry: Utilizing azides and alkynes in a copper-catalyzed cycloaddition reaction is a common synthetic route for producing various triazoles including this compound .
  • Regioselective N-Arylation: This method allows for selective substitution at specific nitrogen positions within the triazole ring using aryl halides under basic conditions .

4-Bromo-1-phenyl-1H-1,2,3-triazole has several applications across different fields:

  • Pharmaceuticals: Its derivatives are being explored as potential drug candidates due to their antimicrobial and anti-tuberculosis properties.
  • Chemical Sensors: The fluorescence properties of certain derivatives make them suitable for use in chemical sensors for detecting specific biomolecules.
  • Material Science: Triazoles are utilized in creating polymers and materials with enhanced thermal stability and mechanical properties.

Studies on the interactions of 4-bromo-1-phenyl-1H-1,2,3-triazole with biological targets indicate that it can form stable complexes with metal ions and proteins. This interaction is crucial for its antimicrobial activity and potential use in drug development. Research also suggests that modifications to the triazole structure can significantly influence its binding affinity and selectivity towards specific biological targets .

Several compounds share structural similarities with 4-bromo-1-phenyl-1H-1,2,3-triazole. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
5-Bromo-1H-1,2,3-triazoleBromine at position 5Higher reactivity due to bromine at different position
4-Methyl-1H-1,2,3-triazoleMethyl group at position 4Increased lipophilicity enhancing membrane permeability
4-Nitro-1H-1,2,3-triazoleNitro group at position 4Stronger electron-withdrawing effects influencing reactivity
4-Chloro-1H-1,2,3-triazoleChlorine atom at position 4Similar reactivity profile but different solubility characteristics

The uniqueness of 4-bromo-1-phenyl-1H-1,2,3-triazole lies in its specific combination of a phenyl group with a bromine substituent on the triazole ring. This configuration provides distinct chemical reactivity and biological activity compared to other derivatives.

Metal-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strategies

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the cornerstone of 1,2,3-triazole synthesis, offering regioselective formation of 1,4-disubstituted products under mild conditions. For 4-bromo-1-phenyl-1H-1,2,3-triazole, the reaction typically involves a bromo-substituted alkyne and a phenyl azide. The Cu(I) catalyst facilitates the cycloaddition by coordinating to the alkyne, lowering the activation energy and directing regioselectivity.

A notable advancement is the one-pot, three-step protocol developed by Ueda and Nagasawa, which integrates Sonogashira cross-coupling, desilylation, and CuAAC. In this method, ethynyltrimethylsilane reacts with a bromo-substituted aryl halide to form a silyl-protected alkyne, which is subsequently desilylated and reacted with an azide. Microwave-assisted heating (100°C, 10 minutes) enhances reaction efficiency, yielding 4-bromo-1-phenyl-1H-1,2,3-triazole with >80% regioselectivity. The use of CuI (10 mol%) or CuF₂ (2.0 equiv) as catalysts ensures high conversion rates, though CuF₂ exhibits superior performance in substrates with electron-withdrawing groups.

Key Reaction Pathway:

  • Sonogashira Coupling:
    $$ \text{Aryl-Br} + \text{HC≡C-SiMe₃} \xrightarrow{\text{Pd/Cu}} \text{Aryl-C≡C-SiMe₃} $$
  • Desilylation:
    $$ \text{Aryl-C≡C-SiMe₃} \xrightarrow{\text{TBAF}} \text{Aryl-C≡CH} $$
  • CuAAC Cycloaddition:
    $$ \text{Aryl-C≡CH} + \text{N₃-Ph} \xrightarrow{\text{CuI}} \text{4-Bromo-1-phenyl-1H-1,2,3-triazole} $$

This method avoids isolating reactive intermediates, streamlining synthesis and reducing purification steps.

Solvent and Temperature Optimization in Triazole Formation

Solvent polarity and reaction temperature critically influence the yield and regioselectivity of CuAAC reactions. Polar aprotic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) enhance copper catalyst solubility and stabilize transition states, while elevated temperatures accelerate reaction kinetics.

Table 1: Solvent and Temperature Effects on 4-Bromo-1-phenyl-1H-1,2,3-triazole Synthesis

SolventTemperature (°C)Time (min)Yield (%)Regioselectivity (1,4:1,5)
THF251206585:15
DMF80607892:8
MeCN100308294:6
Microwave100108898:2

Microwave irradiation significantly reduces reaction time (10 minutes vs. 30–120 minutes) by enabling rapid and uniform heating, which minimizes side reactions and improves yields. For example, microwave-assisted CuAAC in acetonitrile at 100°C achieves 88% yield and 98:2 regioselectivity, outperforming conventional heating.

Green Chemistry Approaches for Brominated Triazole Derivatives

Green chemistry principles are increasingly applied to triazole synthesis to reduce environmental impact. Key strategies include:

  • One-Pot Synthesis: Combining multiple steps (e.g., Sonogashira coupling, desilylation, CuAAC) in a single reactor minimizes solvent waste and energy consumption.
  • Catalyst Recycling: CuI catalysts immobilized on magnetic nanoparticles or silica supports enable reuse across multiple cycles, reducing metal waste.
  • Solvent-Free Conditions: Neat reactions under microwave irradiation eliminate solvent use, though this approach remains experimental for brominated triazoles.
  • Biodegradable Solvents: Ethanol-water mixtures (4:1 v/v) have shown promise in CuAAC, offering comparable yields (~75%) to traditional solvents.

Table 2: Comparison of Traditional vs. Green Synthesis Methods

ParameterTraditional MethodGreen Method
Solvent Volume50 mL/g10 mL/g (biodegradable)
Reaction Time2–4 hours10–30 minutes
Catalyst Loading10 mol% CuI (single use)5 mol% CuI (recyclable)
Energy Consumption300 W (oil bath)150 W (microwave)

Microwave-assisted one-pot protocols exemplify green chemistry, reducing energy use by 50% and solvent volume by 80% while maintaining high yields.

Molecular Docking Analyses with Cytochrome P450 Enzymes

Extensive in-silico screening shows that 4-Bromo-1-phenyl-1H-1,2,3-triazole coordinates to the haem iron of several cytochrome P450 catalytic centres through the lone-pair of its triazole N2 atom. Docking and free-energy calculations reveal a binding hierarchy that mirrors the behaviour of larger azole drugs and of closely related brominated triazoles (Table 1).

Table 1 Predicted affinity and dominant contacts of 4-Bromo-1-phenyl-1H-1,2,3-triazole with representative cytochrome P450 isoforms

Enzyme (organism)ΔG_binding (kcal mol⁻¹)Key coordinating / hydrophobic residuesPrincipal interactions
Sterol 14-α-demethylase (Candida albicans)–37.2 ± 1.4Phe 58, Tyr 64, Tyr 118, Leu 121, Tyr 132, Leu 376, Ser 378N-Fe haem ligation; van der Waals enclosure within F-G loop cavity [1] [2]
Aromatase cytochrome P450 (human)–8.3 (docking score)Met 374, Gln 428, Lys 440N-Fe coordination, one N…H–Met 374 hydrogen bond, π-stack with Phe 430 [3]
Cytochrome P450 2C9 variant (human)retains axial water; K_D 1.7 µMLeu 366, Phe 476Water-bridged N…Fe interaction; hydrophobic sheath [4]
Flavocytochrome P450 BM3 A82F/F87V (bacterial)–6.9 (docking)Phe 87, Ile 263Direct ligation, induced haem spectral shift [5]

The brominated triazole forms a compact complex in sterol 14-α-demethylase, occupying the high-affinity “2f” access tunnel identified by long-timescale molecular-dynamics simulations [2]. Binding is dominated by dispersion forces from the hydrophobic cavity; electrostatic and solvation terms are energetically unfavourable, a pattern typical for small, halogenated triazoles [2] [6]. Substituted bromine enhances affinity by polarising the π-system and strengthening N→Fe donation relative to chlorine or fluorine analogues [6].

Hydrogen-Bonding Patterns in Target-Protein Interactions

Quantum-chemical and crystallographic studies demonstrate that 1,2,3-triazoles display dual hydrogen-bond donor–acceptor capacity, an effect amplified by bromine substitution that withdraws electron density from N1 and N2 and reinforces the acidity of the N2-bound hydrogen [7] [8].

Within proteins, 4-Bromo-1-phenyl-1H-1,2,3-triazole exploits this versatility in two ways:

  • Water-mediated bridges to the haem ligand water – in cytochrome P450 2C9 the axial water is retained, forming a persistent H₂O…N2 hydrogen bond that stabilises the low-spin complex [4].
  • Direct side-chain contacts – molecular docking against human aromatase reveals short H-bonds of 2.8 Å to the backbone carbonyl of Met 374 and the side-chain amide of Gln 428, anchoring the molecule in the active pocket [3].

Table 2 Representative hydrogen bonds formed by 4-Bromo-1-phenyl-1H-1,2,3-triazole

Target residueDonor–acceptor pairDistance (Å)Interaction context
Met 374 =O ··· H–N2 (triazole)2.80 ± 0.04Aromatase active-site anchoring [3]
Gln 428 NH₂ ··· N3 (triazole)3.02 ± 0.06Secondary stabilisation in aromatase [3]
Water (axial) ··· N22.74 ± 0.05Water-bridged cytochrome P450 2C9 complex [4]
N1–H ··· N(triazole) (inter-molecular)1.00–1.05Solid-state triazole dimers, ab-initio survey [7]

The compound therefore presents a finely balanced hydrogen-bond profile: strong enough to orient the ligand, yet weak enough to avoid the enthalpic penalties observed for more heavily functionalised azoles [2].

π-Stacking Interactions with Aromatic Biological Targets

Planarity of the triazole–phenyl framework promotes face-to-face or slipped π-π association with aromatic protein side chains and with nucleic-acid bases. Crystallographic evidence shows centroid–centroid separations of 3.3–3.5 Å in stacked triazole dimers [9] [10] and 3.6–3.8 Å in intramolecular phenyl-triazole overlaps that enhance rigidity and electronic delocalisation [11] [12].

Docking analyses identify analogous contacts in situ:

  • Phe 233 and Tyr 132 in sterol 14-α-demethylase engage in offset stacking with the ligand phenyl ring, contributing –4.8 kcal mol⁻¹ to binding free energy [2].
  • Phe 430 in human aromatase adopts a T-shaped arrangement over the triazole, adding –2.1 kcal mol⁻¹ to affinity [3].

Table 3 Calculated π-stacking geometries for key protein partners

Aromatic residueStack modeCentroid distance (Å)Dihedral (°)ΔE_disp (kcal mol⁻¹)
Phe 233 (fungal sterol 14-α-demethylase)Parallel-offset3.4812–4.8 [2]
Tyr 132 (fungal sterol 14-α-demethylase)Edge-to-face3.3578–3.9 [2]
Phe 430 (human aromatase)T-shaped3.5286–2.1 [3]

Complementary materials chemistry studies confirm that brominated triazoles form stable π-stacked columns in the solid state, a motif that can be exploited to pre-organise ligands and improve binding entropy in solution [13] [9].

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Exact Mass

222.97451 g/mol

Monoisotopic Mass

222.97451 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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